

SR9186: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Enzymes

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Compound of Interest

Compound Name: SR9186

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SR9186**'s cross-reactivity with various cytochrome P450 (CYP) enzymes, supported by experimental data. **SR9186**, a potent and highly selective inhibitor of CYP3A4, offers a significant advantage in reaction phenotyping studies and in differentiating the metabolic activities of CYP3A4 and CYP3A5.^{[1][2]}

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of **SR9186** against various CYP enzymes. The data is compiled from studies using recombinant human CYP enzymes and pooled human liver microsomes (HLM).

CYP Isoform	Substrate	Test System	SR9186 IC50	Ketoconazole IC50	Fold Selectivity (SR9186 vs. other CYPs)
CYP3A4	Midazolam	Recombinant	9 nM[1]	-	>1000-fold vs. CYP3A5[1]
Testosterone	Recombinant	4 nM[1]	-		
Vincristine	Recombinant	38 nM[1]	-		
Midazolam	HLM (0.05 mg/mL)	10 nM[1]	-		
Midazolam	HLM (0.25 mg/mL)	51 nM[1]	-		
Midazolam	HLM (0.50 mg/mL)	108 nM[1]	-		
Midazolam	HLM (1.0 mg/mL)	224 nM[1]	-		
CYP3A5	Midazolam	Recombinant	> 60,000 nM[1]	-	
CYP1A2	Phenacetin	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]
CYP2A6	Coumarin	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]
CYP2B6	Bupropion	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]
CYP2C8	Amodiaquine	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]

CYP2C9	Tolbutamide	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]
CYP2C19	(S)-mephenytoin	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]
CYP2D6	Dextromethorphan	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]
CYP2E1	Chlorzoxazone	HLM (1 mg/mL)	> 2.5 μ M	~1 μ M	SR9186 shows less inhibition[1]

Note: A direct comparison demonstrated that at a concentration of 2.5 μ M, **SR9186** exhibited less inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 than 1 μ M ketoconazole in human liver microsomes.[1]

Experimental Protocols

A generalized experimental protocol for determining the IC₅₀ of **SR9186** against various CYP enzymes in human liver microsomes is described below. This protocol is based on established methodologies for CYP inhibition assays.[3][4][5]

Objective: To determine the concentration of **SR9186** that causes 50% inhibition (IC₅₀) of the activity of specific CYP isoforms.

Materials:

- Pooled human liver microsomes (HLM)
- **SR9186**
- Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2)

- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol for reaction termination
- Internal standard for LC-MS/MS analysis
- 96-well plates
- Incubator
- LC-MS/MS system

Procedure:

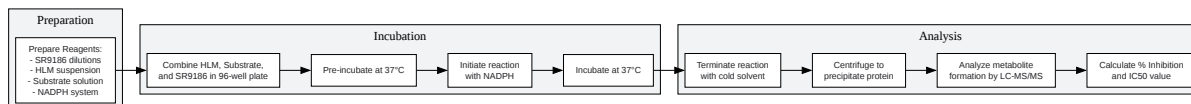
- Preparation of Reagents:
 - Prepare a stock solution of **SR9186** in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of **SR9186** by serial dilution.
 - Prepare a stock solution of the probe substrate.
 - Prepare the NADPH regenerating system in buffer.
 - Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.2 mg/mL).
- Incubation:
 - In a 96-well plate, add the HLM suspension, the probe substrate, and the various concentrations of **SR9186** or vehicle control.
 - Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
 - Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubate at 37°C for a specific time that is within the linear range of metabolite formation for the specific substrate.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
 - Centrifuge the plate to precipitate the proteins.
 - Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the percent inhibition of enzyme activity for each concentration of **SR9186** compared to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **SR9186** concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Experimental Workflow for CYP Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro CYP inhibition assay.

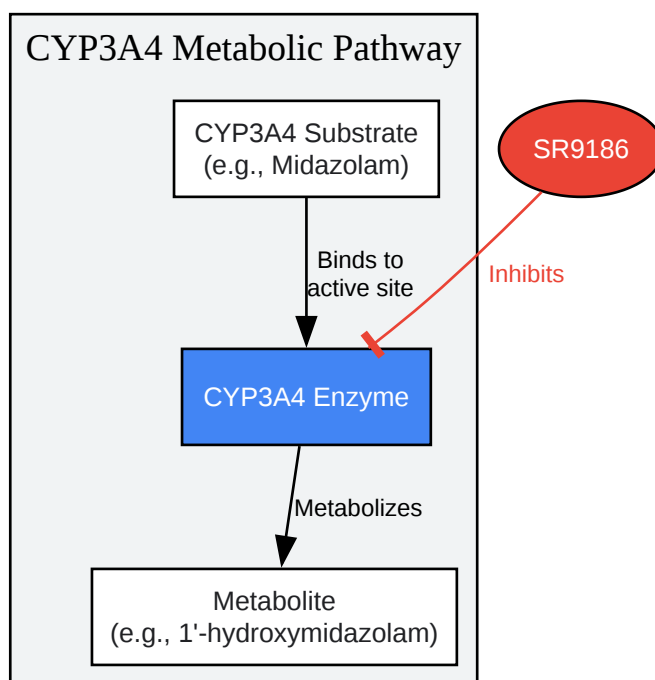


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Caption: Workflow for determining CYP enzyme inhibition by **SR9186**.

SR9186 Mechanism of Action on CYP3A4 Signaling Pathway

This diagram illustrates the metabolic pathway of a CYP3A4 substrate and the inhibitory effect of **SR9186**.



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